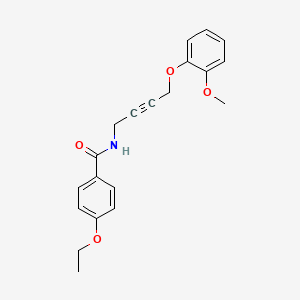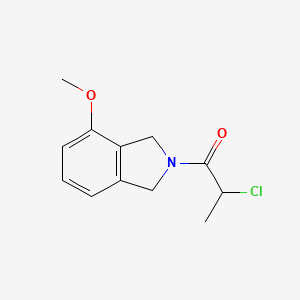
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline derivatives and exhibits unique properties that make it a promising candidate for drug development.
作用機序
The mechanism of action of 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation in animal models. The compound has also been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
One advantage of using 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for specific enzymes and receptors, making it a valuable tool for studying their functions. However, one limitation of using this compound is its potential toxicity. In vitro and in vivo studies have shown that the compound can be toxic at high concentrations, and caution should be taken when handling and administering the compound.
将来の方向性
There are several future directions for research on 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the compound's efficacy and safety in animal models and human clinical trials. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that the compound can protect neurons from oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, the compound's potential as an analgesic agent warrants further investigation. Studies are needed to determine the compound's efficacy and safety in animal models of acute and chronic pain.
合成法
The synthesis of 2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one involves the reaction of 4-methoxy-1,3-dihydroisoindol-2-amine with 2-chloroacetone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by recrystallization or chromatography to obtain a high yield of pure compound.
科学的研究の応用
2-Chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as a neuroprotective agent, anti-inflammatory agent, and analgesic agent.
特性
IUPAC Name |
2-chloro-1-(4-methoxy-1,3-dihydroisoindol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-6-9-4-3-5-11(16-2)10(9)7-14/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWQUHWSUFOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)C(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

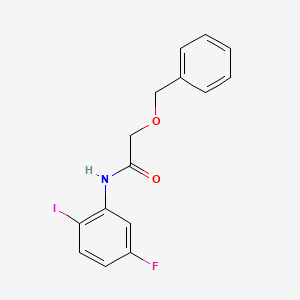

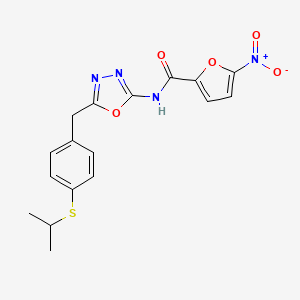

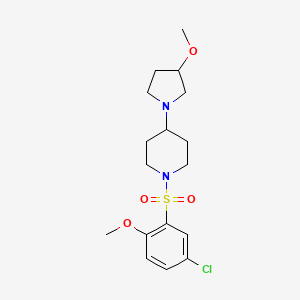
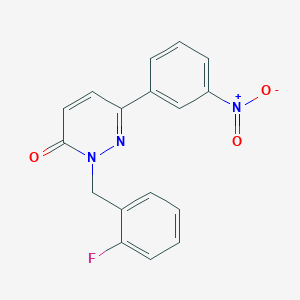
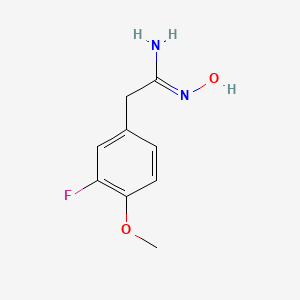
![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)
![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)
![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)
